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molecular formula C11H13BrO3 B8721591 4-(2-Bromophenoxy)-butyric acid methyl ester

4-(2-Bromophenoxy)-butyric acid methyl ester

Cat. No. B8721591
M. Wt: 273.12 g/mol
InChI Key: NRSPSXVRSFMHDW-UHFFFAOYSA-N
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Patent
US05183925

Procedure details

A solution of 1.4 g of 4-(2-bromophenoxy)-butyric acid in 22 ml of methanol is mixed with 1 g of Amberlyst 15 and stirred for 5 hours at room temperature. Then, it is filtered from the Amberlyst 15, the filtrate concentrated by evaporation, the residue is taken up in diethyl ether, washed with dilute sodium carbonate solution, dried (Na2SO4) and concentrated by evaporation. 1.5 g of 4-(2-bromophenoxy)-butyric acid methyl ester is obtained as a colorless oil.
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:14]=[CH:13][CH:12]=[CH:11][C:3]=1[O:4][CH2:5][CH2:6][CH2:7][C:8]([OH:10])=[O:9].[CH3:15]O>>[CH3:15][O:9][C:8](=[O:10])[CH2:7][CH2:6][CH2:5][O:4][C:3]1[CH:11]=[CH:12][CH:13]=[CH:14][C:2]=1[Br:1]

Inputs

Step One
Name
Quantity
1.4 g
Type
reactant
Smiles
BrC1=C(OCCCC(=O)O)C=CC=C1
Name
Quantity
22 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 5 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Then, it is filtered from the Amberlyst 15
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated by evaporation
WASH
Type
WASH
Details
washed with dilute sodium carbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
COC(CCCOC1=C(C=CC=C1)Br)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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